Cas no 1807221-97-1 (Ethyl 2-amino-3-methylpyridine-6-acetate)
Ethyl 2-amino-3-methylpyridine-6-acetate Propriétés chimiques et physiques
Nom et identifiant
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- Ethyl 2-amino-3-methylpyridine-6-acetate
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- Piscine à noyau: 1S/C10H14N2O2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3,(H2,11,12)
- La clé Inchi: FZSIRJZCGFDTDU-UHFFFAOYSA-N
- Sourire: O(CC)C(CC1C=CC(C)=C(N)N=1)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 4
- Complexité: 197
- Le xlogp3: 1.1
- Surface topologique des pôles: 65.2
Ethyl 2-amino-3-methylpyridine-6-acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014960-250mg |
Ethyl 2-amino-3-methylpyridine-6-acetate |
1807221-97-1 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029014960-1g |
Ethyl 2-amino-3-methylpyridine-6-acetate |
1807221-97-1 | 95% | 1g |
$2,866.05 | 2022-03-31 |
Ethyl 2-amino-3-methylpyridine-6-acetate Littérature connexe
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Informations complémentaires sur Ethyl 2-amino-3-methylpyridine-6-acetate
Ethyl 2-Amino-3-Methylpyridine-6-Acetate: A Promising Pyridine Derivative with Diverse Pharmacological Applications
Ethyl 2-amino-3-methylpyridine-6-acetate, with the CAS number 1807221-97-1, is a novel pyridine derivative that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique molecular structure and functional groups, exhibits potential for therapeutic applications across various biological systems. Recent studies have highlighted its role in modulating signaling pathways associated with neurodegenerative diseases, inflammation, and metabolic disorders, positioning it as a candidate for further preclinical and clinical investigation.
Ethyl 2-amino-3-methylpyridine-6-acetate is structurally composed of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 3-position, and an acetic acid ester group at the 6-position. The presence of these functional groups contributes to its ability to interact with multiple molecular targets, including ion channels, receptors, and enzymes. Its chemical stability and solubility properties make it a favorable candidate for drug development, as these factors are critical in determining the pharmacokinetic profile of a compound.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that Ethyl 2-amino-3-methylpyridine-6-acetate exhibits selective antagonism against certain GABAA receptor subtypes, suggesting potential applications in the treatment of epilepsy and anxiety-related disorders. The compound's ability to modulate neurotransmitter activity without inducing significant side effects is a key advantage in the development of novel therapeutics for central nervous system (CNS) disorders.
Another area of interest lies in the compound's interaction with inflammatory pathways. A study published in Pharmacological Reports (2024) revealed that Ethyl 2-amino-3-methylpyridine-6-acetate significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory property could make it a valuable lead compound for the development of treatments for autoimmune diseases and chronic inflammatory conditions.
From a synthetic perspective, the preparation of Ethyl 2-amino-3-methylpyridine-6-acetate involves a multi-step process that includes the formation of the pyridine ring through a condensation reaction between appropriate precursors. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is critical for achieving high yields and purity. Recent advances in asymmetric synthesis techniques have enabled the efficient production of enantiomerically pure forms of this compound, which is essential for pharmaceutical applications where stereochemistry plays a pivotal role.
Moreover, the compound's potential in metabolic research has been explored in a study published in Cell Metabolism (2023). Researchers found that Ethyl 2-amino-3-methylpyridine-6-acetate can enhance insulin sensitivity by modulating the activity of PPARγ, a key transcription factor involved in glucose homeostasis. This finding suggests that the compound could be developed as an adjunct therapy for type 2 diabetes, particularly in patients with insulin resistance.
The pharmacokinetic properties of Ethyl 2-amino-3-methylpyridine-6-acetate are also under investigation. A recent preclinical study evaluated its oral bioavailability, half-life, and tissue distribution in rodent models. The results indicated that the compound has moderate oral bioavailability and a prolonged half-life, which are desirable characteristics for a drug candidate. These properties suggest that the compound could be administered via oral routes, reducing the need for frequent dosing and improving patient compliance.
Despite its promising profile, the compound's safety and toxicity profile require further evaluation. Preliminary studies have shown that Ethyl 2-amino-3-methylpyridine-6-acetate is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. However, long-term toxicity studies and clinical trials are necessary to fully assess its safety in human subjects.
Current research efforts are focused on the development of derivatives of Ethyl 2-amino-3-methylpyridine-6-acetate to enhance its therapeutic potential. For example, the introduction of functional groups such as hydroxyl or fluorine atoms could improve its binding affinity to target receptors or increase its metabolic stability. These modifications are being explored to optimize the compound's efficacy and reduce potential side effects.
Additionally, the compound's role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is being investigated. A study published in Neuropharmacology (2023) reported that Ethyl 2-amino-3-methylpyridine-6-acetate can inhibit the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of Alzheimer's disease. This finding suggests that the compound could be a potential therapeutic agent for slowing disease progression in affected patients.
Overall, Ethyl 2-amino-3-methylpyridine-6-acetate represents a promising candidate for the development of novel therapeutics. Its diverse biological activities, combined with favorable physicochemical properties, position it as a valuable lead compound for further research. Continued investigation into its mechanisms of action, safety profile, and potential applications will be crucial in determining its role in future medical treatments.
As the field of pharmaceutical research advances, the exploration of compounds like Ethyl 2-amino-3-methylpyridine-6-acetate will play a vital role in the discovery of new drugs. The interdisciplinary approach, combining synthetic chemistry, pharmacology, and molecular biology, will be essential in unlocking the full potential of this compound and other similar molecules. The ongoing studies on Ethyl 2-amino-3-methylpyridine-6-acetate are expected to contribute significantly to the development of more effective and safer therapeutic options for a wide range of medical conditions.
Finally, the importance of continued research and collaboration among scientists, clinicians, and pharmaceutical companies cannot be overstated. The successful translation of findings from laboratory studies to clinical applications will require coordinated efforts to address the challenges associated with drug development. The potential of Ethyl 2-amino-3-methylpyridine-6-acetate underscores the importance of investing in innovative research to advance the treatment of complex diseases and improve patient outcomes.
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